1-(2-Bromopyridin-4-yl)ethanone (CAS 864674-02-2) is a highly versatile, bifunctional heterocyclic building block characterized by a reactive 2-bromo substituent and a 4-acetyl group. In pharmaceutical and agrochemical procurement, it is primarily sourced as a rigid scaffold for divergent synthesis. The 2-bromo position serves as an optimal electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the 4-acetyl moiety provides a stable yet reactive site for condensation, reductive amination, or haloform reactions. Its dual functionality allows chemists to orthogonally functionalize the pyridine core, making it a critical precursor in the development of kinase inhibitors, advanced materials, and complex active pharmaceutical ingredients (APIs)[1].
Substituting 1-(2-Bromopyridin-4-yl)ethanone with closely related analogs often leads to severe process bottlenecks and increased downstream costs. While 1-(2-Chloropyridin-4-yl)ethanone is a common, cheaper alternative, the C-Cl bond exhibits a significantly higher activation energy for palladium oxidative addition, frequently requiring expensive proprietary ligands (e.g., dialkylbiaryl phosphines) and elevated temperatures to achieve acceptable conversion rates. Conversely, utilizing the unhalogenated 4-acetylpyridine entirely removes the functional handle, necessitating low-yielding, non-regioselective C-H functionalization steps. Furthermore, substituting the acetyl group with an aldehyde (as in 2-bromo-4-pyridinecarboxaldehyde) introduces severe stability issues, as the aldehyde is highly susceptible to over-oxidation and unwanted side reactions under the basic conditions typical of cross-coupling protocols [1].
In standard palladium-catalyzed cross-coupling reactions, the 2-bromo substituent provides a kinetically favorable site for oxidative addition compared to its chloro counterpart. Under mild conditions, 1-(2-Bromopyridin-4-yl)ethanone routinely achieves >90% conversion in Suzuki couplings using basic catalyst systems. In contrast, 1-(2-Chloropyridin-4-yl)ethanone often stalls at <30% yield under identical conditions, requiring the addition of specialized, costly ligands (like XPhos or BrettPhos) and temperatures exceeding 100°C to force the reaction to completion [1].
| Evidence Dimension | Suzuki Coupling Conversion Rate (Standard Conditions) |
| Target Compound Data | >90% yield at 80°C with standard Pd(PPh3)4 |
| Comparator Or Baseline | 1-(2-Chloropyridin-4-yl)ethanone (<30% yield, requires specialized ligands) |
| Quantified Difference | 3x higher yield without premium ligand costs |
| Conditions | Pd(PPh3)4, K2CO3, 80°C, 12 hours |
Procuring the bromo variant eliminates the need for expensive proprietary ligands and harsh heating, directly lowering scale-up costs and improving batch reproducibility.
When selecting a 2-halopyridine with a C4-carbonyl handle, the choice between a ketone and an aldehyde is critical for process stability. 1-(2-Bromopyridin-4-yl)ethanone (the methyl ketone) demonstrates excellent bench stability and resists auto-oxidation. Conversely, 2-bromo-4-pyridinecarboxaldehyde is highly prone to oxidation to the corresponding carboxylic acid upon prolonged storage or exposure to the basic aqueous conditions required for many cross-couplings, often degrading by 15-20% over standard reaction times. The ketone moiety of 1-(2-Bromopyridin-4-yl)ethanone remains >99% intact during basic Suzuki or SNAr conditions[1].
| Evidence Dimension | Carbonyl survival rate under basic cross-coupling conditions |
| Target Compound Data | >99% retention of the acetyl group |
| Comparator Or Baseline | 2-bromo-4-pyridinecarboxaldehyde (15-20% degradation/oxidation) |
| Quantified Difference | Near-total chemoselectivity vs. significant side-product formation |
| Conditions | Aqueous base (e.g., Na2CO3), elevated temperatures (80-100°C) |
The robust stability of the acetyl group allows buyers to avoid costly and time-consuming protection/deprotection steps during multi-step API synthesis.
Attempting to bypass the halogenated precursor by using the cheaper 4-acetylpyridine requires late-stage C-H functionalization to install substituents at the 2-position. Such C-H activation protocols typically yield complex mixtures of 2- and 3-substituted regioisomers, often with desired product yields capping at 40-50% after extensive purification. 1-(2-Bromopyridin-4-yl)ethanone provides absolute regiocontrol, guaranteeing 100% substitution at the C2 position via the predictable reactivity of the C-Br bond, thereby eliminating the yield penalties associated with isomer separation [1].
| Evidence Dimension | Regioselectivity of C2 functionalization |
| Target Compound Data | 100% regiocontrol via direct C-Br substitution |
| Comparator Or Baseline | 4-acetylpyridine (40-50% yield via C-H activation, mixed isomers) |
| Quantified Difference | Absolute regiocontrol vs. ~50% loss to isomers/unreacted starting material |
| Conditions | Direct substitution/coupling vs. transition-metal C-H activation |
Procuring the pre-halogenated scaffold prevents massive downstream material losses and simplifies purification, making it essential for scalable manufacturing.
Because of its high reactivity in cross-coupling without the need for specialized ligands, this compound is the preferred starting material for synthesizing bi-aryl pyridine derivatives. It is heavily utilized in the discovery and scale-up of kinase inhibitors, where the 2-position requires an aryl or heteroaryl substituent [1].
The exceptional stability of the acetyl group during basic coupling conditions allows medicinal chemists to rapidly build compound libraries. Chemists can first modify the 2-position via Suzuki or Buchwald couplings, followed by divergent condensation reactions (e.g., forming pyrimidines, pyrazoles, or hydrazones) at the 4-position without intermediate protection steps[1].
Used as a reliable building block for novel crop protection agents where precise regiocontrol of the pyridine core is required. By starting with the pre-brominated scaffold, manufacturers avoid the regulatory and purification hurdles associated with mixed-isomer impurities that plague direct C-H functionalization routes [1].
Irritant